Pagitane - 126-02-3

Pagitane

Catalog Number: EVT-1556149
CAS Number: 126-02-3
Molecular Formula: C19H30ClNO
Molecular Weight: 323.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pagitane, chemically known as Cycrimine Hydrochloride, is a synthetic compound classified as an anticholinergic agent. [, ] It shares structural similarities with other anticholinergic drugs like Artane (Trihexyphenidyl) and Kemadrin (Procyclidine Hydrochloride). [, ] These structural similarities result in a comparable mechanism of action, primarily targeting the central nervous system. [, ]

Artane (Trihexyphenidyl)

Relevance: Artane is structurally similar to Pagitane, with the key difference being the left-hand ring of their molecular structures. While both compounds share a central portion, Artane possesses a saturated six-carbon ring in this position, as opposed to the five-carbon saturated ring found in Pagitane []. This structural similarity translates to shared pharmacological properties, with both compounds exhibiting efficacy in treating Parkinson's disease. Research frequently compares the effectiveness and side effects of Artane and Pagitane in managing parkinsonian symptoms [, , ].

Kemadrin (Procyclidine Hydrochloride)

Relevance: Kemadrin, Artane, and Pagitane are closely related structurally, differing only at the ends of their molecules while sharing a central structural component []. This close structural relationship results in a similar mechanism of action and comparable therapeutic applications for all three compounds. Clinical studies often involve comparing the efficacy and tolerability of Kemadrin with Artane and Pagitane in treating Parkinson's disease [].

267C (1-(1-Piperidyl)-6-methyl-3-phenyl-3-heptanol hydrochloride)

Relevance: 267C shares a close structural resemblance to both Artane and Pagitane []. Pharmacologically, it exhibits a similar antispasmodic action to Artane but with a less pronounced mydriatic effect. Research on 267C directly compares its impact on parkinsonian symptoms to that of Artane, highlighting their related mechanisms and therapeutic potential [].

Atropine

Relevance: Although not structurally identical to Pagitane, atropine serves as a benchmark for comparing the anticholinergic properties of drugs like Pagitane, Artane, and 267C []. The reduced antisialogogue action, inhibitory effect on the cardiac vagus, and central nervous system excitement observed with 267C, Artane, and Pagitane, compared to atropine, highlight their modified pharmacological profiles despite sharing a similar mechanism of action [].

Belladonna Alkaloids

Relevance: While not structurally identical to Pagitane, belladonna alkaloids represent an earlier pharmacological approach to managing Parkinson's disease, and their therapeutic limitations spurred the development of synthetic alternatives like Pagitane, Artane, and Kemadrin. Research often references the use of belladonna alkaloids as a comparative point when discussing the efficacy and side effects of newer synthetic anticholinergic agents like Pagitane [].

Source and Classification

Cycrimine hydrochloride is classified as a small molecule drug, specifically an anticholinergic agent. It was developed in the 1950s and has since been recognized for its efficacy in alleviating symptoms associated with Parkinson's disease, such as tremors and rigidity. The compound's CAS number is 126-02-3, and it is categorized under approved therapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of cycrimine hydrochloride involves a multi-step process that typically begins with the formation of the core piperidine structure. The key steps include:

  1. Formation of the Piperidine Ring: This involves creating a piperidine derivative as the backbone of the molecule.
  2. Introduction of Cyclopentyl and Phenyl Groups: These groups are added to enhance the pharmacological properties of the compound.
  3. Hydrochloride Formation: The final step involves reacting the base form of cycrimine with hydrochloric acid to produce cycrimine hydrochloride.

The reaction conditions are carefully controlled, including temperature and pH, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Cycrimine hydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C19H30ClNOC_{19}H_{30}ClNO
  • Molecular Weight: Approximately 323.901 g/mol
  • IUPAC Name: 1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride
  • SMILES Notation: Cl.OC(CCN1CCCCC1)(C1CCCC1)C1=CC=CC=C1

The molecular structure features a piperidine ring linked to cyclopentyl and phenyl groups, along with a tertiary alcohol group, which facilitates interaction with neurotransmitter receptors .

Chemical Reactions Analysis

Types of Reactions

Cycrimine hydrochloride undergoes various chemical reactions, including:

  • Oxidation: Involves adding oxygen or removing hydrogen, potentially forming ketones or aldehydes.
  • Reduction: Involves adding hydrogen or removing oxygen, leading to alcohol formation.
  • Substitution Reactions: Involves replacing one functional group with another, resulting in substituted products.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide (under acidic or basic conditions).
  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride (under controlled temperature and pressure).
  • Substitution Reagents: Halogens and nucleophiles under various conditions.
Mechanism of Action

Process and Data

Cycrimine hydrochloride functions primarily as an antagonist at the muscarinic acetylcholine receptor M1. Its mechanism includes:

  1. Inhibition of Acetylcholine Action: By blocking acetylcholine at its receptor sites, cycrimine reduces its activity in the brain.
  2. Restoration of Dopamine-Acetylcholine Balance: This antagonistic action helps mitigate the imbalance caused by dopamine deficiency in Parkinson's disease.

The pharmacokinetics indicate that cycrimine has a protein binding range of 14% to 21%, which may influence its efficacy and side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Water solubility is low (0.00909 mg/mL), indicating limited bioavailability.

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 13.84
    • Strongest Basic: 9.32
  • LogP (Octanol-Water Partition Coefficient): Approximately 4.15, indicating lipophilicity.
  • Polar Surface Area: 23.47 Ų, which affects membrane permeability .
Applications

Cycrimine hydrochloride is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It alleviates symptoms such as tremors and rigidity by restoring neurotransmitter balance.

Research continues to explore its interactions with other medications due to its anticholinergic properties, particularly in refining treatment strategies for Parkinson's disease alongside newer anticholinergic agents .

Historical Context and Discovery of Cycrimine Hydrochloride

Cycrimine hydrochloride emerged during the mid-20th century amid intensive efforts to optimize synthetic anticholinergics for Parkinson's disease. Prior to levodopa's introduction in the 1960s, antimuscarinic agents were the primary treatment for parkinsonism, tracing back to Charcot's use of belladonna alkaloids in the 19th century . The compound was first synthesized in the early 1950s through a multi-step organic reaction involving phenylacetonitrile deprotonation, alkylation with cyclopentyl bromide, and coupling with piperidine [3] [7]. Denton et al. (1950) published foundational work on its synthesis, highlighting its structural novelty among piperidine-derived tertiary alcohols [1]. Marketed under the trade name Pagitane, it represented one of several post-war anticholinergics (e.g., trihexyphenidyl, benztropine) that replaced natural alkaloids due to better tolerability [6].

Structural Design InnovationsCycrimine’s architecture features three critical domains:

  • A piperidine ring enabling blood-brain barrier penetration.
  • A cyclopentyl-phenyl carbinol group facilitating muscarinic receptor binding.
  • A tertiary alcohol moiety essential for chiral activity [7] .

Table 1: Key Physicochemical Properties of Cycrimine Hydrochloride

PropertyValueMeasurement Method
Molecular FormulaC₁₉H₃₀ClNOElemental Analysis
Molecular Weight323.90 g/molMass Spectrometry
Melting Point112–113°CCapillary Method
SolubilitySoluble in DMSO; insoluble in waterEquilibrium Solubility
logP (Partition Coefficient)3.9Chromatography
Chiral Centers1 (Carbon bearing OH and Ph)X-ray Crystallography

Unlike earlier anticholinergics, its cyclopentyl group enhanced receptor specificity toward the M1 subtype, reducing peripheral side effects [3] . This design balanced lipophilicity (logP ≈3.9) for CNS access and polarity for target engagement [7] [8].

Clinical Significance in Neurodegenerative Disorders

Mechanistic Role in Parkinson's Disease

Cycrimine hydrochloride addresses the dopamine-acetylcholine imbalance in basal ganglia circuitry. In Parkinson’s disease, dopaminergic neuron degeneration in the substantia nigra causes relative acetylcholine excess, contributing to motor symptoms [2] . As a selective M1 muscarinic receptor antagonist, cycrimine inhibits postsynaptic acetylcholine signaling, restoring inhibitory control over striatal outputs [2] [8]. This mechanism is distinct from dopaminergic agents (e.g., levodopa), offering complementary symptomatic relief:

  • Tremor suppression: High efficacy in reducing resting tremor amplitude.
  • Rigidity alleviation: Moderate effect on lead-pipe rigidity.
  • Minimal impact on bradykinesia: Unlike dopamine agonists [6].

Table 2: Comparison of Classical Anticholinergics in Parkinson’s Disease

CompoundCore StructurePrimary TargetTremor Selectivity
Cycrimine HClCyclopentyl-phenylM1 receptorHigh
TrihexyphenidylCyclohexyl-phenylM1/M4 receptorsModerate
BenztropineTropane-phenylM1/DATLow
ProcyclidineCyclohexyl-phenylM1 receptorModerate

Clinical studies validate its motor benefits. A Cochrane review of nine randomized trials (n=221) confirmed anticholinergics’ superiority over placebo in parkinsonian motor function (p<0.01), with tremor showing the most consistent response [6]. Cycrimine’s efficacy as monotherapy or adjunct to levodopa was comparable to other anticholinergics, though cross-trial comparisons are limited by heterogeneous designs [6].

Therapeutic Limitations and Modern Context

Post-levodopa, cycrimine use declined sharply due to:

  • Cognitive risks: Chronic exposure correlates with accelerated dementia onset in PD patients, attributed to cholinergic deficit exacerbation .
  • Metabolic constraints: Impaired CYP2D6 metabolism in PD patients reduces cycrimine clearance, increasing toxicity risk .
  • Narrow symptom coverage: Ineffective for gait freezing or postural instability, which depend on non-dopaminergic pathways [6].

Consequently, it is now reserved for:

  • Young, tremor-dominant PD patients without cognitive impairment.
  • Adjunct therapy for refractory tremor under strict monitoring [6].

Scope of Research and Academic Relevance

Pharmacological and Receptor Studies

Research confirms cycrimine’s high affinity for human M1 muscarinic receptors (Kᵢ = 12–45 nM), with 10–20× selectivity over M2–M5 subtypes [8] . In vitro models demonstrate functional antagonism:

  • Inhibition of acetylcholine-induced phosphoinositide hydrolysis in M1-transfected cells.
  • Reversal of oxotremorine-induced tremors in rodent models (ED₅₀: 1.2 mg/kg) [2] [8].

Recent work explores novel applications:

  • Antiviral repurposing: Cycrimine inhibits influenza A replication in vitro (IC₅₀: 8.7 µM), likely via viral entry disruption [7].
  • Bioisosteric analogs: Silicon/germanium derivatives exhibit enhanced M1 affinity and metabolic stability. For example, sila-cycrimine shows 3-fold greater M1 binding than carbon-based parent .

Properties

CAS Number

126-02-3

Product Name

Cycrimine hydrochloride

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H

InChI Key

WBCWFMFZMRFRLT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.